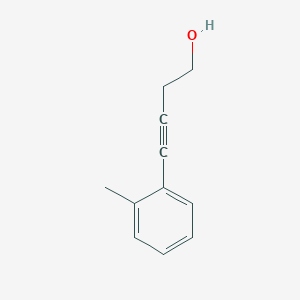
4-(2-Methylphenyl)but-3-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylphenyl)but-3-YN-1-OL is an organic compound that belongs to the class of alkynes and alcohols It features a phenyl group substituted with a methyl group at the second position, attached to a butynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)but-3-YN-1-OL can be achieved through several methods. One common approach involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide . The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether. The crude product is purified by recrystallization and chromatography to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylphenyl)but-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Methylphenyl)but-3-YN-1-one or 4-(2-Methylphenyl)but-3-YN-1-oic acid.
Reduction: Formation of 4-(2-Methylphenyl)but-3-ene-1-OL or 4-(2-Methylphenyl)butane-1-OL.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2-Methylphenyl)but-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylphenyl)but-3-YN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-3-YN-1-OL: Lacks the methyl group on the phenyl ring.
4-(2-Chlorophenyl)but-3-YN-1-OL: Contains a chlorine substituent instead of a methyl group.
4-(2-Methoxyphenyl)but-3-YN-1-OL: Features a methoxy group on the phenyl ring.
Uniqueness
4-(2-Methylphenyl)but-3-YN-1-OL is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
93679-45-9 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-(2-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,5,9H2,1H3 |
Clé InChI |
XNJGHWYOLLBVTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















